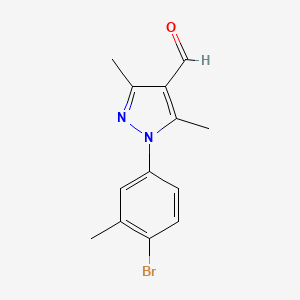![molecular formula C20H22O B6356403 (2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1175756-83-8](/img/structure/B6356403.png)
(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as ‘4-Ethylphenylprop-2-en-1-one’, is a synthetic organic compound belonging to the class of alkenes. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals, and is used in the production of various other compounds. This compound has been extensively studied due to its versatile properties, which make it a valuable tool in the laboratory.
科学的研究の応用
4-Ethylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the production of various other compounds. It has also been used in the synthesis of polymers and dyes, and in the development of new materials. Furthermore, this compound has been used in the study of the reactivity of alkenes, and in the investigation of the mechanism of action of various drugs.
作用機序
4-Ethylphenylprop-2-en-1-one is an alkenyl compound, which means that it can undergo a variety of reactions. It can react with nucleophiles, electrophiles, and radicals, and can also undergo isomerization and polymerization reactions. It is also capable of forming hydrogen bonds with other molecules, which can be used to facilitate the formation of more complex molecules.
Biochemical and Physiological Effects
4-Ethylphenylprop-2-en-1-one is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that do have biological effects, and it can also be used to study the reactivity of alkenes, which can be used to understand the biochemical and physiological effects of various compounds.
実験室実験の利点と制限
4-Ethylphenylprop-2-en-1-one has a number of advantages and limitations for laboratory experiments. One of its main advantages is its versatility, as it can be used in a variety of synthetic reactions. It is also relatively stable, making it easy to store and use in laboratory settings. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, it is also flammable, and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 4-Ethylphenylprop-2-en-1-one. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It could also be used in the development of new materials, such as polymers and dyes. Additionally, it could be used in the study of the reactivity of alkenes, and in the investigation of the mechanism of action of various drugs. Finally, it could be used in the synthesis of compounds with biological effects, such as hormones and antibiotics.
合成法
The synthesis of 4-Ethylphenylprop-2-en-1-one is a multi-step process that involves the use of a Grignard reagent. First, 4-bromobenzaldehyde is reacted with ethylmagnesium bromide in an ether solvent to form the Grignard reagent. This reagent is then reacted with prop-2-en-1-one in an ether solvent to form the desired product. This method has been used successfully in the synthesis of 4-Ethylphenylprop-2-en-1-one in laboratory settings.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-4-16-5-12-19(13-6-16)20(21)14-9-17-7-10-18(11-8-17)15(2)3/h5-15H,4H2,1-3H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFMXVPSNPAAY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)



![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)







